molecular formula C17H14N2O2S2 B2620569 2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol CAS No. 2379996-65-1

2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol

Cat. No.: B2620569
CAS No.: 2379996-65-1
M. Wt: 342.43
InChI Key: BRTIQPREVFGEJP-UHFFFAOYSA-N
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Description

2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol is an organic compound that belongs to the class of benzoxazoles and thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol typically involves the condensation of 2-aminophenol with thiophene derivatives under specific reaction conditions. One common method includes the reaction of 2-aminophenol with thiophene-2-carbaldehyde and thiophene-3-carbaldehyde in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)ethan-1-ol: A similar compound with one less thiophene ring.

    2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-3-yl)ethan-1-ol: Another similar compound with a different thiophene ring position.

    2-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-2-yl)ethan-1-ol: A related compound with a furan ring instead of a thiophene ring.

Uniqueness

2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol is unique due to the presence of both thiophene-

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c20-17(12-7-9-22-10-12,15-6-3-8-23-15)11-18-16-19-13-4-1-2-5-14(13)21-16/h1-10,20H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTIQPREVFGEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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